molecular formula C24H25N5O3 B2479258 N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 922088-73-1

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide

Cat. No. B2479258
M. Wt: 431.496
InChI Key: RLKXXVIDDHRLDY-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential anticancer activity . They have been designed, synthesized, and evaluated in vitro and in vivo cancer models .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a pyrazolo[3,4-d]pyrimidine core . The specific molecular structure of “N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide” was not found in the sources I retrieved.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, which demonstrate significant antioxidant activities. These complexes exhibit complex coordination geometries and engage in various hydrogen bonding interactions, contributing to their structural integrity and potential biological activities. The antioxidant properties of these compounds have been assessed using different in vitro assays, highlighting their potential therapeutic applications (Chkirate et al., 2019).

Anticancer Activity

Several studies have been conducted on the synthesis and in vitro cytotoxic activity of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been evaluated against various cancer cell lines, showing promising anticancer properties. The design and synthesis of these derivatives aim to identify new anticancer agents, with some compounds displaying significant cell growth inhibition against a range of cancer types (Al-Sanea et al., 2020). Further research has focused on the development of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, demonstrating antitumor activity on specific cancer cell lines, thus underscoring the potential of these compounds in cancer therapy (Abdellatif et al., 2014).

Antimicrobial Activity

New derivatives incorporating pyrazolo[3,4-d]pyrimidine have been synthesized and assessed for their antimicrobial efficacy against various bacterial and fungal strains. These compounds have shown good antimicrobial activities, making them candidates for further exploration as antimicrobial agents. The structural novelty of these compounds contributes to their potential as therapeutic agents in combating microbial infections (Abunada et al., 2008).

Insecticidal Activity

Research into the synthesis and insecticidal assessment of heterocycles incorporating thiadiazole moiety against cotton leafworm, Spodoptera littoralis, has highlighted the potential of these compounds in agricultural applications. The study focuses on developing new chemical entities capable of providing effective protection against harmful agricultural pests (Fadda et al., 2017).

Future Directions

The future directions for the research on pyrazolo[3,4-d]pyrimidine derivatives could involve further exploration of their anticancer activity and potential applications in cancer treatment .

properties

IUPAC Name

2-(3-methylphenoxy)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-17-6-8-19(9-7-17)14-28-16-26-23-21(24(28)31)13-27-29(23)11-10-25-22(30)15-32-20-5-3-4-18(2)12-20/h3-9,12-13,16H,10-11,14-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKXXVIDDHRLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide

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